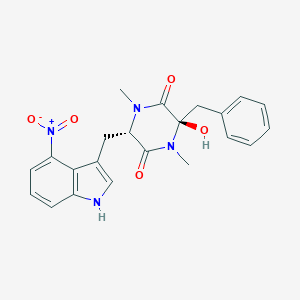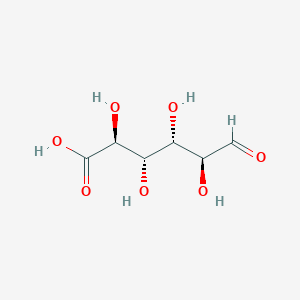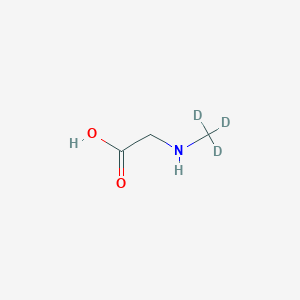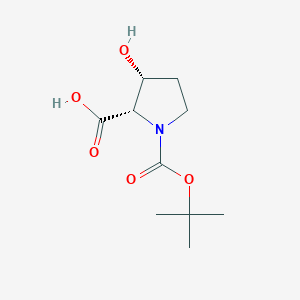
5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid
Overview
Description
5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid is a member of the class of organic compounds known as hydroxyeicosapentaenoic acids. These are eicosanoic acids with an attached hydroxyl group and five carbon-carbon double bonds. This compound is a small molecule that belongs to the lipid and lipid-like molecule super class .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid typically involves the hydroxylation of eicosapentaenoic acid (EPA). The reaction conditions often include the use of specific enzymes or chemical catalysts that facilitate the addition of a hydroxyl group to the EPA molecule .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would involve similar hydroxylation processes, optimized for higher yields and purity. This could include the use of bioreactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure and properties.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like hydrogen gas with a palladium catalyst for reduction. Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-oxoicosa-6,8,11,14,17-pentaenoic acid, while reduction can produce 5-hydroxyicosanoic acid .
Scientific Research Applications
5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of hydroxylated fatty acids.
Biology: It serves as a bioactive lipid involved in various cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in inflammation and metabolic disorders.
Industry: It may be used in the formulation of specialized nutritional supplements and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid involves its interaction with specific molecular targets, such as peroxisome proliferator-activated receptor gamma (PPARγ). Upon binding to PPARγ, the compound modulates the transcription of target genes involved in lipid metabolism and inflammation .
Comparison with Similar Compounds
Similar Compounds
Eicosapentaenoic acid (EPA): A precursor to 5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid, with similar anti-inflammatory properties.
Docosahexaenoic acid (DHA): Another omega-3 fatty acid with distinct roles in brain health and development.
Arachidonic acid (AA): An omega-6 fatty acid involved in inflammatory responses.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its parent compound, EPA. This hydroxylation enhances its interaction with molecular targets like PPARγ, making it a valuable compound for research in metabolic and inflammatory diseases .
Properties
IUPAC Name |
5-hydroxyicosa-6,8,11,14,17-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h3-4,6-7,9-10,12-14,16,19,21H,2,5,8,11,15,17-18H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAGQROYQYQRHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















